molecular formula C16H14N2O B13063200 5-(Benzyloxy)isoquinolin-8-amine

5-(Benzyloxy)isoquinolin-8-amine

Cat. No.: B13063200
M. Wt: 250.29 g/mol
InChI Key: NJLAAZOEQDVXNP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)isoquinolin-8-amine is a nitrogen-containing heterocyclic compound. It is a derivative of isoquinoline, which is a significant class of natural alkaloids known for their wide range of biological activities. This compound is characterized by the presence of a benzyloxy group at the 5th position and an amine group at the 8th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Amination: The amine group is introduced at the 8th position through a series of reactions involving nitration, reduction, and subsequent amination.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the benzyloxy or amine groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under catalytic conditions.

Major Products:

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives or deoxygenated products.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

5-(Benzyloxy)isoquinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)isoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, known for its wide range of biological activities.

    5-Methoxyisoquinoline: Similar structure with a methoxy group instead of a benzyloxy group.

    8-Aminoquinoline: Similar structure with an amine group at the 8th position but lacking the benzyloxy group.

Uniqueness: 5-(Benzyloxy)isoquinolin-8-amine is unique due to the presence of both the benzyloxy and amine groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-phenylmethoxyisoquinolin-8-amine

InChI

InChI=1S/C16H14N2O/c17-15-6-7-16(13-8-9-18-10-14(13)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

NJLAAZOEQDVXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CN=CC3=C(C=C2)N

Origin of Product

United States

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